1-Chloro-6-ethylisoquinoline
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Overview
Description
1-Chloro-6-ethylisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse biological activities and are commonly found in natural products and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-6-ethylisoquinoline can be synthesized through various methods, including:
Pomeranz-Fritsch Reaction: This method involves the cyclization of benzylamine derivatives with aldehydes under acidic conditions to form isoquinoline derivatives.
Bischler-Napieralski Reaction: This reaction involves the cyclization of β-phenylethylamine derivatives with acid chlorides or anhydrides, followed by dehydrogenation to form isoquinoline derivatives.
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-6-ethylisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form isoquinoline N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction Reactions: Reduction of the isoquinoline ring can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Hydrogen peroxide or peracids.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Amino or thiol derivatives of isoquinoline.
Oxidation: Isoquinoline N-oxides.
Reduction: Reduced isoquinoline derivatives.
Scientific Research Applications
1-Chloro-6-ethylisoquinoline has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-Chloro-6-ethylisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .
Comparison with Similar Compounds
1-Chloro-6-ethylisoquinoline can be compared with other isoquinoline derivatives, such as:
1-Chloroisoquinoline: Lacks the ethyl group at the sixth position, resulting in different chemical properties and reactivity.
6-Ethylisoquinoline: Lacks the chlorine atom at the first position, leading to variations in its biological activity and applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research and industry. Its unique chemical structure and reactivity make it an important intermediate in organic synthesis and a valuable compound for studying biological activities and developing new therapeutic agents.
Properties
Molecular Formula |
C11H10ClN |
---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
1-chloro-6-ethylisoquinoline |
InChI |
InChI=1S/C11H10ClN/c1-2-8-3-4-10-9(7-8)5-6-13-11(10)12/h3-7H,2H2,1H3 |
InChI Key |
PVNBVXYBOXNEOL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(=NC=C2)Cl |
Origin of Product |
United States |
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